molecular formula C11H15NO3 B12319144 Methyl 3-(4-hydroxyphenyl)-2-(methylamino)propanoate

Methyl 3-(4-hydroxyphenyl)-2-(methylamino)propanoate

Cat. No.: B12319144
M. Wt: 209.24 g/mol
InChI Key: LLGVQUKFXIDBNH-UHFFFAOYSA-N
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Description

N-Methyl-L-tyrosine methyl ester hydrochloride, commonly referred to as N-Me-Tyr-Ome HCl, is a compound with the molecular formula C₁₁H₁₆ClNO₃ and a molecular weight of 245.70 g/mol. This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Me-Tyr-Ome HCl typically involves the reaction of methanol with BOC-N-Methyl-L-tyrosine (BOC-N-Me-Tyr-OH) in the presence of thionyl chloride. The reaction is carried out under heating conditions to facilitate the formation of the desired product . This method is one of the several synthetic routes available for producing N-Me-Tyr-Ome HCl .

Industrial Production Methods

In industrial settings, the production of N-Me-Tyr-Ome HCl may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Me-Tyr-Ome HCl undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert N-Me-Tyr-Ome HCl into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving N-Me-Tyr-Ome HCl include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of N-Me-Tyr-Ome HCl depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-Me-Tyr-Ome HCl has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its role in metabolic pathways and protein synthesis.

    Medicine: N-Me-Tyr-Ome HCl is investigated for its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-Me-Tyr-Ome HCl involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in metabolic processes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

N-Me-Tyr-Ome HCl can be compared with other similar compounds, such as:

    Tyrosine methyl ester hydrochloride: This compound is also a derivative of tyrosine and shares similar properties with N-Me-Tyr-Ome HCl.

    BOC-L-Tyrosine: Another tyrosine derivative used in peptide synthesis.

The uniqueness of N-Me-Tyr-Ome HCl lies in its specific structure and the presence of the N-methyl group, which imparts distinct chemical and biological properties .

Conclusion

N-Methyl-L-tyrosine methyl ester hydrochloride is a compound of significant interest due to its unique properties and wide range of applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-2-(methylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12-10(11(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,10,12-13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGVQUKFXIDBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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